Mgbpt

Description

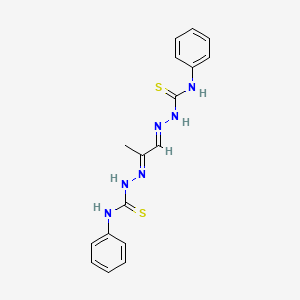

Methyl Glyoxal Bis(4-Phenyl-3-Thiosemicarbazone) (MGBPT) is a bis-thiosemicarbazone compound with the molecular formula C₁₆H₁₆N₆S₂. It has been studied for its unique chemical properties, particularly its ionization behavior in aqueous solutions. Experimental evaluations using CRISON 501 pH electrodes and SPECTRONIC 2000 spectrophotometers revealed two closely spaced pKa values within the pH range of 10⁻¹², corresponding to its first ionization equilibrium . Recent studies highlight its relevance in diseases such as tuberculosis, malaria, and cancer due to its metal-chelating properties and redox activity .

Properties

CAS No. |

64849-53-2 |

|---|---|

Molecular Formula |

C17H18N6S2 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

1-phenyl-3-[(E)-[(1E)-1-(phenylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea |

InChI |

InChI=1S/C17H18N6S2/c1-13(21-23-17(25)20-15-10-6-3-7-11-15)12-18-22-16(24)19-14-8-4-2-5-9-14/h2-12H,1H3,(H2,19,22,24)(H2,20,23,25)/b18-12+,21-13+ |

InChI Key |

GKJUCRWAPUMSLT-XLECEWEHSA-N |

SMILES |

CC(=NNC(=S)NC1=CC=CC=C1)C=NNC(=S)NC2=CC=CC=C2 |

Isomeric SMILES |

C/C(=N\NC(=S)NC1=CC=CC=C1)/C=N/NC(=S)NC2=CC=CC=C2 |

Canonical SMILES |

CC(=NNC(=S)NC1=CC=CC=C1)C=NNC(=S)NC2=CC=CC=C2 |

Synonyms |

methylglyoxal bis(4-phenyl-3-thiosemicarbazone) MGBPT |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with two structurally and functionally related compounds:

Triapine (3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone)

- Structural Differences: Unlike MGBPT’s bis-thiosemicarbazone structure, Triapine is a mono-thiosemicarbazone.

- Functional Comparison :

- Mechanism : Triapine inhibits ribonucleotide reductase (RNR) by iron chelation, disrupting DNA synthesis. This compound’s copper(II) complexes, however, generate reactive oxygen species (ROS) via redox cycling .

- Clinical Applications : Triapine has advanced to Phase II trials for hematologic cancers, whereas this compound’s preclinical data focus on solid tumors and infectious diseases.

- Toxicity : Triapine exhibits dose-limiting methemoglobinemia, while this compound’s toxicity profile remains under investigation .

Gallium(III) Thiosemicarbazone Complexes

- Structural Similarities : Both compounds coordinate with transition metals (Cu²⁺ for this compound; Ga³⁺ for gallium complexes).

- Functional Differences: Bioactivity: Gallium complexes target bacterial iron uptake systems (e.g., in Pseudomonas aeruginosa), while this compound’s copper complexes show broader anticancer activity . Stability: Gallium(III) complexes exhibit higher thermodynamic stability in physiological pH, whereas this compound’s copper complexes require precise pH control for optimal activity .

Data Table: Comparative Properties of this compound and Analogues

Research Findings and Limitations

- This compound Advantages: Simplicity in pKa determination methods compared to traditional spectrophotometric techniques .

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.